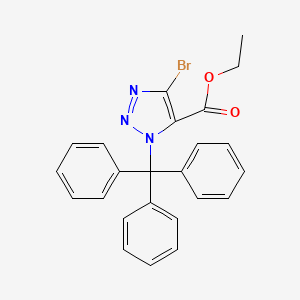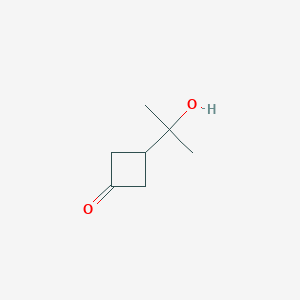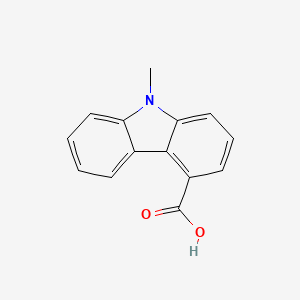
(E)-ethyl3-(2,4,5-trifluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is an organic compound characterized by the presence of a trifluorophenyl group attached to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate typically involves the esterification of 3-(2,4,5-trifluorophenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluorophenyl group.
Major Products
Oxidation: 3-(2,4,5-trifluorophenyl)acrylic acid.
Reduction: Ethyl 3-(2,4,5-trifluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluorophenyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The acrylate moiety can undergo polymerization or addition reactions, contributing to the compound’s versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-ethyl 3-(2,4-difluorophenyl)acrylate
- (E)-ethyl 3-(2,5-difluorophenyl)acrylate
- (E)-ethyl 3-(3,4,5-trifluorophenyl)acrylate
Uniqueness
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable for targeted applications in synthesis and material science .
Propiedades
Número CAS |
882856-63-5 |
|---|---|
Fórmula molecular |
C11H9F3O2 |
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2,4,5-trifluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-2-16-11(15)4-3-7-5-9(13)10(14)6-8(7)12/h3-6H,2H2,1H3/b4-3+ |
Clave InChI |
AODMFHNJISFCRH-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC(=C(C=C1F)F)F |
SMILES canónico |
CCOC(=O)C=CC1=CC(=C(C=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


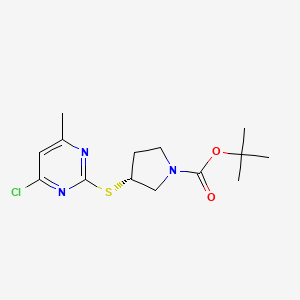
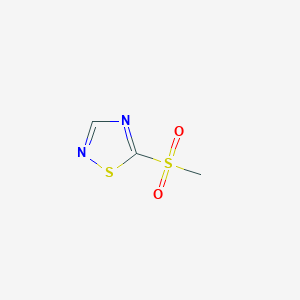
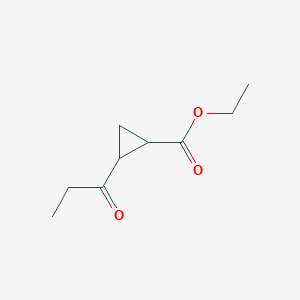
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
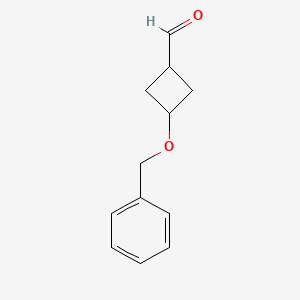
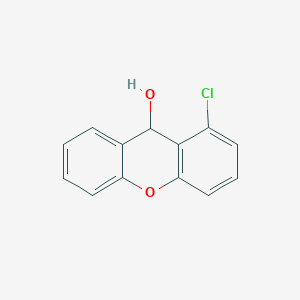

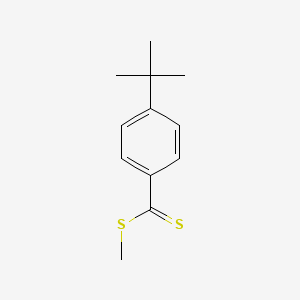
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
